Cas no 15516-45-7 ((2,4-Dimethylphenoxy)acetyl chloride)

(2,4-Dimethylphenoxy)acetyl chloride is a reactive acyl chloride derivative used primarily as an intermediate in organic synthesis. Its key advantages include high reactivity in acylation reactions, enabling efficient formation of esters, amides, and other derivatives. The presence of the 2,4-dimethylphenoxy group enhances steric and electronic effects, making it valuable for selective functionalization in complex molecular frameworks. The compound is typically employed in pharmaceutical and agrochemical research for constructing tailored active ingredients. Proper handling under anhydrous conditions is essential due to its moisture sensitivity. Its versatility and specificity make it a useful reagent for targeted synthetic applications.
(2,4-Dimethylphenoxy)acetyl chloride structure
15516-45-7 structure
Product Name:(2,4-Dimethylphenoxy)acetyl chloride
CAS No:15516-45-7
MF:C10H11ClO2
MW:198.646142244339
MDL:MFCD03208983
CID:1067782
PubChem ID:20492662
Update Time:2025-10-28

(2,4-Dimethylphenoxy)acetyl chloride Chemical and Physical Properties

Names and Identifiers

    • (2,4-Dimethylphenoxy)acetyl chloride
    • (2,4-Dimethyl-phenoxy)-acetylchlorid
    • 2,4-Dimethyl-phenoxy-acetylchlorid
    • BBL014961
    • SBB050717
    • VS-04751
    • 15516-45-7
    • MFCD03208983
    • AKOS000346244
    • DTXSID00608040
    • SCHEMBL5742045
    • Acetyl chloride, (2,4-dimethylphenoxy)-
    • ALBB-011337
    • 2-(2,4-dimethylphenoxy)acetyl chloride
    • STL197370
    • MDL: MFCD03208983
    • Inchi: 1S/C10H11ClO2/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3
    • InChI Key: XJEVVWZVAMVWKS-UHFFFAOYSA-N
    • SMILES: ClC(COC1C=CC(C)=CC=1C)=O

Computed Properties

  • Exact Mass: 198.0447573g/mol
  • Monoisotopic Mass: 198.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3Ų

(2,4-Dimethylphenoxy)acetyl chloride Security Information

  • HazardClass:IRRITANT

(2,4-Dimethylphenoxy)acetyl chloride Pricemore >>

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(2,4-Dimethylphenoxy)acetyl chloride Suppliers

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(CAS:15516-45-7)(2,4-Dimethylphenoxy)acetyl chloride
Order Number:A1131498
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:30
Price ($):194.0
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Additional information on (2,4-Dimethylphenoxy)acetyl chloride

Introduction to (2,4-Dimethylphenoxy)acetyl Chloride (CAS No. 15516-45-7)

(2,4-Dimethylphenoxy)acetyl chloride, with the chemical identifier CAS No. 15516-45-7, is a significant compound in the realm of organic synthesis and pharmaceutical research. This acyl chloride derivative of 2,4-dimethylphenoxyacetic acid, characterized by its reactive acyl chloride group, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a phenolic ether moiety linked to an acetyl group, imparts unique reactivity that makes it invaluable in medicinal chemistry.

The compound’s utility stems from its ability to participate in nucleophilic acyl substitution reactions, facilitating the formation of amides, esters, and other derivatives. These reactions are fundamental in constructing complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of the 2,4-dimethylphenyl group enhances its solubility and stability under various reaction conditions, making it a preferred choice for synthetic chemists.

In recent years, (2,4-Dimethylphenoxy)acetyl chloride has garnered attention for its role in the synthesis of novel therapeutic agents. For instance, researchers have explored its application in creating kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The phenolic ether part of the molecule can be modified to target specific biological pathways, while the acyl chloride group allows for further functionalization. This flexibility has led to several patents and publications detailing its use in drug discovery.

One notable area where this compound has made significant contributions is in the development of antiviral agents. The structural motif of (2,4-Dimethylphenoxy)acetyl chloride resembles certain natural products known to exhibit antiviral properties. By leveraging this scaffold, scientists have designed molecules that interfere with viral replication mechanisms. For example, derivatives of this compound have been investigated for their potential to inhibit protease enzymes essential for viral maturation. Such studies highlight the compound’s importance in addressing emerging infectious diseases.

The synthesis of (CAS No. 15516-45-7) typically involves the chlorination of 2,4-dimethylphenoxyacetic acid using reagents such as thionyl chloride or phosphorus pentachloride. This process yields high yields and purity, making it suitable for industrial-scale production. The reaction conditions are carefully optimized to minimize side products and ensure reproducibility. Advances in green chemistry have also led to the development of more sustainable methods for producing this compound, reducing waste and energy consumption.

The handling and storage of (2,4-Dimethylphenoxy)acetyl chloride require strict adherence to safety protocols due to its reactive nature. While it is not classified as a hazardous material under standard regulations, proper ventilation and personal protective equipment are essential when working with it. Its compatibility with various solvents and reagents makes it a valuable tool in synthetic laboratories worldwide.

In conclusion, (2,4-Dimethylphenoxy)acetyl chloride (CAS No. 15516-45-7) is a cornerstone in modern synthetic chemistry and pharmaceutical research. Its unique structural features enable the creation of diverse bioactive compounds with potential therapeutic applications. As research continues to uncover new methodologies and applications for this compound, its significance is expected to grow further. The ongoing development of innovative drugs and agrochemicals will undoubtedly rely on intermediates like (2,4-Dimethylphenoxy)acetyl chloride to drive progress in these fields.

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Amadis Chemical Company Limited
(CAS:15516-45-7)(2,4-Dimethylphenoxy)acetyl chloride
A1131498
Purity:99%
Quantity:1g
Price ($):194.0
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